molecular formula C22H46Sn B14305459 Tributyl(dec-1-EN-2-YL)stannane CAS No. 112164-71-3

Tributyl(dec-1-EN-2-YL)stannane

Cat. No.: B14305459
CAS No.: 112164-71-3
M. Wt: 429.3 g/mol
InChI Key: AJHIUXWADFEXSP-UHFFFAOYSA-N
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Description

Tributyl(dec-1-EN-2-YL)stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a dec-1-en-2-yl group. Organotin compounds are widely used in organic synthesis due to their ability to participate in various chemical reactions, particularly those involving radical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(dec-1-EN-2-YL)stannane can be synthesized through the reaction of tributyltin hydride with dec-1-en-2-yl halides under radical conditions. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) and is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of organotin compounds often involves the reduction of tin halides with organometallic reagents. For example, tributyltin chloride can be reduced with lithium aluminum hydride to produce tributyltin hydride, which can then be reacted with dec-1-en-2-yl halides to yield the desired stannane .

Chemical Reactions Analysis

Types of Reactions

Tributyl(dec-1-EN-2-YL)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tributyl(dec-1-EN-2-YL)stannane has several applications in scientific research:

    Chemistry: Used as a reagent in radical reactions and as a precursor for other organotin compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tributyl(dec-1-EN-2-YL)stannane involves the generation of radicals through homolytic cleavage of the tin-carbon bond. These radicals can then participate in various chemical reactions, including addition to double bonds, hydrogen abstraction, and electron transfer processes. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl(dec-1-EN-2-YL)stannane is unique due to the presence of the dec-1-en-2-yl group, which imparts distinct reactivity and properties compared to other organotin compounds. This unique structure allows it to participate in specific radical reactions and makes it a valuable reagent in organic synthesis .

Properties

CAS No.

112164-71-3

Molecular Formula

C22H46Sn

Molecular Weight

429.3 g/mol

IUPAC Name

tributyl(dec-1-en-2-yl)stannane

InChI

InChI=1S/C10H19.3C4H9.Sn/c1-3-5-7-9-10-8-6-4-2;3*1-3-4-2;/h1,4-10H2,2H3;3*1,3-4H2,2H3;

InChI Key

AJHIUXWADFEXSP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=C)[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

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